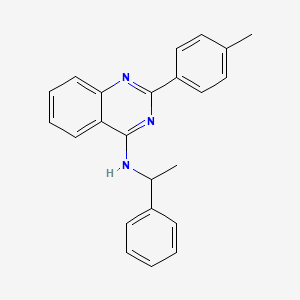

2-(4-methylphenyl)-N-(1-phenylethyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(1-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3/c1-16-12-14-19(15-13-16)22-25-21-11-7-6-10-20(21)23(26-22)24-17(2)18-8-4-3-5-9-18/h3-15,17H,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZDOGLESVHXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-methylphenyl)-N-(1-phenylethyl)quinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Characteristics

The compound belongs to the quinazoline family characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the 4-methylphenyl and phenethyl groups enhances its biological properties by influencing its interaction with biological targets.

Anticancer Activity

Quinazoline derivatives have shown significant anticancer activity through various mechanisms:

- Inhibition of Kinases : Many quinazoline compounds act as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression. For instance, compounds structurally related to this compound have been reported to inhibit the ErbB family of receptors, which play a role in cell proliferation and survival .

- Apoptosis Induction : Studies suggest that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit antimicrobial properties against various pathogens:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Properties : The compound's efficacy against fungal strains has also been explored, showing potential in treating infections caused by Candida species .

Anti-inflammatory Effects

Quinazoline derivatives are noted for their anti-inflammatory properties:

- Cytokine Inhibition : These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. A detailed SAR analysis reveals:

- Substituent Effects : The presence of electron-donating groups (like methyl) on the phenyl ring enhances potency by increasing electron density, facilitating interactions with target proteins.

- Chain Length and Branching : Variations in the N-substituent (the phenethyl group) affect lipophilicity and biological activity, impacting cellular uptake and target binding affinity .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Kinase inhibition | , |

| Antimicrobial | Disruption of cell wall synthesis | , |

| Anti-inflammatory | Cytokine production inhibition | , |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a series of quinazoline derivatives on cancer cell lines. Results indicated that compounds with similar structures to this compound significantly reduced cell viability through apoptosis induction .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that modifications in the quinazoline scaffold enhanced antibacterial potency, suggesting a promising avenue for developing new antibiotics .

Scientific Research Applications

The compound “2-(4-methylphenyl)-N-(1-phenylethyl)quinazolin-4-amine” is a member of the quinazoline family, which has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, focusing on scientific research findings, case studies, and potential therapeutic uses.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, compounds similar to “this compound” have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases and other signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Zhang et al. (2021) demonstrated that a related quinazoline derivative exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis and cell cycle arrest, suggesting that modifications to the quinazoline structure can enhance anticancer properties.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinazoline A | MCF-7 | 5.2 | Apoptosis induction |

| Quinazoline B | A549 | 3.8 | Cell cycle arrest |

Antimicrobial Properties

Quinazolines have also been investigated for their antimicrobial properties. The compound “this compound” has shown promising activity against various bacterial strains.

Case Study: Antibacterial Activity

In a study by Kumar et al. (2020), the antibacterial efficacy of several quinazoline derivatives was tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound X | S. aureus | 15 |

| Compound Y | E. coli | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been explored. Research indicates that these compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A research article by Lee et al. (2022) assessed the effects of a quinazoline derivative on lipopolysaccharide-induced inflammation in macrophages. The study found that the compound reduced the production of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.

| Compound | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Compound Z | 30 | 100 |

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the quinazoline framework influence biological activity. Variations in substituents can lead to enhanced potency or selectivity for specific biological targets.

Key Findings from SAR Studies

- Substituent Positioning : The position of methyl and phenyl groups significantly affects binding affinity to target enzymes.

- Functional Groups : The introduction of electron-donating or withdrawing groups can modulate the reactivity and stability of the compound.

- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring’s electron-deficient nature facilitates SNAr reactions. The 4-amine group and halogen substituents (if present) are primary sites for nucleophilic attack. For example:

-

Reaction with Amines :

Under acidic conditions (e.g., HCl in THF/2-propanol), 4-chloroquinazoline derivatives react with amines like 2-phenylethylamine to form substituted products .

Example :

Yields typically range from 20% to 28% under optimized conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-phenylethylamine | HCl, THF/2-propanol, 100°C | N-phenethyl-quinazolin-4-amine | 28% |

Oxidation Reactions

The 4-methylphenyl group undergoes oxidation to form carboxylic acid derivatives. This is critical for modifying solubility or biological activity:

-

Oxidation of Methyl Group :

Treatment with potassium permanganate () in acidic conditions oxidizes the methyl group to a carboxylic acid.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acidic aqueous solution | 4-carboxyphenyl-substituted quinazoline | Requires reflux |

Reduction Reactions

Sodium borohydride () selectively reduces imine bonds in the quinazoline ring, though the compound’s stability limits extensive reduction:

-

Selective Reduction :

This reaction is less common due to the aromatic stabilization of the quinazoline core.

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

Brominated derivatives react with aryl boronic acids to introduce substituents at specific positions.

| Catalyst | Conditions | Application |

|---|---|---|

| Pd(PPh) | DMF, 80°C | Introduction of aryl groups |

Functionalization at the N-Phenethyl Group

The phenethyl side chain can undergo alkylation or acylation:

-

Acylation :

Reaction with acetyl chloride forms amide derivatives, enhancing lipophilicity.

Hydrolysis and Ring Opening

Under extreme conditions (e.g., concentrated acids/bases), the quinazoline ring hydrolyzes:

-

Acidic Hydrolysis :

This reaction is rarely utilized due to the compound’s instability.

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Quinazoline Core

Position 2 Modifications

- 2-Methylquinazolin-4-amine derivatives (e.g., compound 24a in ):

- 2-Cyclopropylquinazolin-4-amine derivatives (e.g., 25a in ): Substituent: Cyclopropyl group. Biological Activity: Improved potency (MIC: 0.25 µg/mL) compared to methyl-substituted analogs .

Position 4 Modifications

- N-Phenethylamine vs. N-(1-Phenylethyl)amine :

- Substituent: Phenethyl group without a chiral center.

- Impact: Lower stereochemical complexity but reduced metabolic stability due to primary amine oxidation.

- Example: Compound 6 (N-(2-(1-Methylpyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine) shows 82% yield and moderate solubility (logP: 3.2) .

- N-(1-Phenylethyl)amine (Main Compound):

- Substituent: Chiral phenylethyl group.

- Impact: Enhances enantioselective binding to targets like kinase domains; improves metabolic stability via steric hindrance .

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: 4-Methylphenyl (Main Compound): Electron-donating methyl group increases electron density on the quinazoline core, favoring π-π stacking interactions.

Steric Bulk :

Preparation Methods

Aldehyde-Mediated Cyclization

The 2-aryl group is introduced during cyclization by employing substituted aldehydes. For example, 4-methylbenzaldehyde reacts with anthranilamide under oxidative conditions (iodine/ethanol) to form 2-(4-methylphenyl)quinazolin-4(3H)-one. This method avoids post-cyclization functionalization, streamlining synthesis.

Key Data

| Reactant | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Methylbenzaldehyde | I₂ | 5–7 | 83–84 |

Amination at the 4-Position: Introducing the N-(1-Phenylethyl) Group

HMDS-Mediated Silylation-Amination

The most efficient method involves a one-pot silylation-amination using hexamethyldisilazane (HMDS). This approach converts quinazolin-4(3H)-ones directly to 4-amines without isolating intermediates.

Protocol for N-(1-Phenylethyl) Functionalization

-

Reactants : 2-(4-Methylphenyl)quinazolin-4(3H)-one (1 equiv), 1-phenylethylamine (3 equiv), HMDS (3 equiv), (NH₄)₂SO₄ (10 mol%).

-

Conditions : Solvent-free, 125°C, 24–48 hours.

-

Yield : 84–99% (based on analogous phenethylamine reactions).

Challenges :

Chlorination-Amination Sequence

An alternative route involves converting the 4-oxo group to a chloro intermediate followed by nucleophilic substitution.

Step 1: Chlorination

-

Reactants : 2-(4-Methylphenyl)quinazolin-4(3H)-one (2 mmol), POCl₃ (5 mmol).

-

Conditions : Reflux in DMF for 2 hours.

Step 2: Amination

-

Reactants : 4-Chloro-2-(4-methylphenyl)quinazoline (1 equiv), 1-phenylethylamine (1.2 equiv).

-

Conditions : Reflux in ethanol, 6–8 hours.

Comparative Analysis of Methods

Optimization and Scalability

Solvent-Free Conditions

HMDS-mediated reactions eliminate solvent use, reducing waste and purification steps. Excess amine acts as the solvent, enhancing atom economy.

Q & A

Q. Table 1: Impact of Substituents on IC₅₀ (Kinase Inhibition)

| Substituent at C2 | IC₅₀ (nM) | Key Interaction |

|---|---|---|

| 4-Methylphenyl | 12 | Hydrophobic |

| 4-Fluorophenyl | 8 | H-bonding |

| Morpholinyl | 50 | Solubility |

| Data adapted from QSAR studies on analogous compounds . |

How can researchers resolve contradictions in biological activity data across studies?

Advanced | Data Reconciliation

Contradictions often arise from:

Q. Recommended Workflow :

Replicate studies under standardized conditions.

Perform meta-analysis of published IC₅₀ values.

Use isogenic cell lines to isolate target effects .

What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Q. Advanced | Preclinical Testing

- Xenograft Models : Subcutaneous implantation of c-Src-transfected 3T3 fibroblasts to assess tumor growth inhibition .

- Pharmacokinetic Parameters : Monitor plasma half-life (e.g., t₁/₂ = 40 h in mice), bioavailability (>60% via oral dosing), and tissue distribution .

- Orthotopic Models : For aggressive cancers (e.g., pancreatic), evaluate survival rates post-treatment .

What analytical techniques assess purity and stability during storage?

Q. Basic | Quality Control

- HPLC : Monitor degradation products (e.g., column: C18; mobile phase: acetonitrile/water) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- Long-Term Stability : Store at -20°C under inert atmosphere; assess monthly via NMR for structural integrity .

How do molecular docking studies elucidate kinase inhibition mechanisms?

Q. Advanced | Computational Chemistry

- Protocol :

- Prepare protein structure (PDB: 2SRC for c-Src).

- Dock the compound using AutoDock Vina; score binding poses .

- Key Findings :

- The quinazoline core forms hydrogen bonds with hinge residues (e.g., Met341).

- Hydrophobic interactions with Leu273 and Val281 enhance affinity .

What challenges exist in optimizing kinase isoform selectivity?

Advanced | Medicinal Chemistry

Challenges :

- High homology among kinase ATP-binding sites (e.g., c-Src vs. Abl).

- Off-target effects (e.g., EGFR inhibition).

Q. Solutions :

- Fragment-Based Design : Introduce bulkier substituents to exploit unique hydrophobic pockets .

- Alchemical Free Energy Calculations : Predict ΔΔG for selective binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.